2-(2,2-Difluorocyclopropyl)morpholinehydrochloride
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Overview
Description
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride is a chemical compound with the molecular formula C7H12ClF2NO. It is characterized by the presence of a difluorocyclopropyl group attached to a morpholine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)morpholinehydrochloride typically involves the reaction of 2,2-difluorocyclopropylamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropylamine
- 2,2-Difluorocyclopropylcarbinol
Uniqueness
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride is unique due to the presence of both the difluorocyclopropyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it particularly valuable in research applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C7H12ClF2NO |
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Molecular Weight |
199.62 g/mol |
IUPAC Name |
2-(2,2-difluorocyclopropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)3-5(7)6-4-10-1-2-11-6;/h5-6,10H,1-4H2;1H |
InChI Key |
RYRKRATWEOTINC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2CC2(F)F.Cl |
Origin of Product |
United States |
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